molecular formula C7H7N3O B1267369 1H-Benzotriazole-1-methanol CAS No. 28539-02-8

1H-Benzotriazole-1-methanol

Cat. No.: B1267369
CAS No.: 28539-02-8
M. Wt: 149.15 g/mol
InChI Key: MXJIHEXYGRXHGP-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Benzotriazole-1-methanol plays a significant role in biochemical reactions. It acts as a catalyst for the hydrolysis of phenyl esters of alpha-furoic acid and is used in the synthesis of hydroxy-skipped bis-homo-inositols as potential glycosidase inhibitors . The compound interacts with various enzymes and proteins, including glycosidases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates. The nature of these interactions involves the inhibition of enzyme activity, leading to the prevention of carbohydrate breakdown.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a reactive oxygen scavenger, thereby protecting cells from oxidative stress . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) within the cell. The reduction in ROS levels can lead to changes in the expression of genes involved in oxidative stress response and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to enzymes and proteins, inhibiting their activity through competitive or non-competitive inhibition . This inhibition can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound can act as a reactive oxygen scavenger, reducing the levels of ROS and thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its degradation can occur in the presence of strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and protection against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and protect against oxidative stress without causing significant toxicity . At high doses, this compound can lead to adverse effects, including reduced body weight gain and organ damage. These toxic effects are primarily related to its impact on the central nervous system and other vital organs.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glycosidases and other metabolic enzymes, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and affinity for different cellular components.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles . Its activity and function are influenced by its localization, as it can interact with specific biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can modulate cellular processes.

Preparation Methods

The preparation of 1H-Benzotriazole-1-methanol typically involves the reaction of benzotriazole with formalin (an aqueous solution of formaldehyde). The process is straightforward and has remained largely unchanged since it was first reported in 1952 . The reaction conditions generally include mixing benzotriazole with formalin under controlled temperature and pH conditions to yield this compound. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzotriazole-1-methanol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1H-Benzotriazole-1-methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzotriazole-1-methanol can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

benzotriazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJIHEXYGRXHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279361
Record name 1H-Benzotriazole-1-methanol
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28539-02-8
Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Synthesis routes and methods I

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio, then cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was filtered off, yielding 174.2 g (86.6%) of 1-(3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods II

Procedure details

A mixture of benzotriazole (60 g, 0.5 mole), formalin (40 ml, 40% by volume), acetic acid (50 ml) and water (100 ml) (gave a white color precipitate after few minutes) was allowed to stand for over two hours at room temperature. The product which had precipitated was filtered off, and dried and recrystallized from 1200 ml of hot (80°-85° C.) not boiling water to give 68 g of (90% yield) the desired product; mp 148° C. (lit. 148°-151° C.).
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90%

Synthesis routes and methods III

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio and cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was collected by filtration, yielding 174.2 g (86.6%) of 1-((3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods IV

Procedure details

A slurry of benzotriazole (11.9 g) and 30% formalin (8.3 ml) was heated to reflux in 100 ml of 25% aqueous dimethylformamide. A trace of starting material remained. The solution was treated with 1.0 ml of 10% aqueous sodium hydroxide and heated to reflux again. An aqueous ethyl acetate extractive work up afforded 1-(hydroxymethyl)benzotriazole (8.65 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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